![molecular formula C18H16N2O5S B2508724 methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 1903640-55-0](/img/structure/B2508724.png)
methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a combination of furan, pyridine, and benzoate moieties
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors, contributing to their diverse biological activities .
Mode of Action
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds involved in suzuki–miyaura (sm) cross-coupling reactions can influence various biochemical pathways due to the formation of new carbon-carbon bonds .
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry and Carbonic Anhydrase Inhibition
Carbonic Anhydrase Inhibitors : Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has been identified as a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that plays a crucial role in tumor growth and metastasis. Research indicates that this compound exhibits high binding affinity and selectivity towards CAIX, making it a candidate for anticancer therapies. The dissociation constant (Kd) for this compound was reported to be as low as 0.12 nM, indicating strong interaction with the target enzyme .
Mechanism of Action : The compound's mechanism involves binding to the active site of CAIX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt the pH regulation within tumors, leading to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .
Antimicrobial Activity
Antimicrobial Properties : The compound also displays antimicrobial activity against various pathogens. Pyridine derivatives, including those similar to this compound, have been shown to possess significant antibacterial and antiviral properties. Studies have demonstrated that these compounds can inhibit the growth of several microorganisms, including resistant strains .
Synthesis and Testing : The synthesis of related pyridine compounds has been explored extensively, with methods involving alkylation processes that yield various derivatives with enhanced antimicrobial activity. For instance, modifications to the pyridine ring or the introduction of different substituents can lead to improved efficacy against specific bacterial strains .
Drug Design and Development
Structure-Activity Relationship (SAR) : Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive studies to determine how alterations in chemical structure impact biological activity. This information is vital for designing more effective inhibitors with fewer side effects .
Case Studies and Clinical Trials : Various case studies have highlighted the potential therapeutic applications of this compound in clinical settings. For example, its use in combination therapies has shown promise in enhancing the effectiveness of existing anticancer drugs by targeting CAIX alongside other pathways involved in tumor metabolism .
Data Table: Summary of Key Findings
Property | Details |
---|---|
Compound Name | This compound |
Target Enzyme | Carbonic Anhydrase IX (CAIX) |
Binding Affinity | Kd=0.12nM |
Antimicrobial Activity | Effective against various pathogens |
Therapeutic Applications | Potential use in cancer treatment |
Comparison with Similar Compounds
Similar Compounds
4-({6-(chloropyrid-3-yl)methylamino}furan-2(5H)-one): This compound shares a similar pyridine and furan structure but differs in its functional groups.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature a pyridine and benzoate structure but with different substituents.
Uniqueness
Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate, a compound with potential pharmacological applications, has garnered interest for its biological activities, particularly in cancer therapy and antimicrobial effects. This article synthesizes current research findings, including molecular structure, biological assays, and case studies that highlight its efficacy.
Molecular Structure
The molecular formula of this compound is C19H20N2O4S, with a molecular weight of approximately 336.3 g/mol. The compound features a furan ring and a pyridine moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of para-aminobenzoic acid (PABA), which share similar structural motifs, showed promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
PABA Derivative 1 | MCF-7 | 5.85 | Induction of apoptosis |
PABA Derivative 2 | A549 | 3.0 | Inhibition of cell proliferation |
Methyl Benzoate Analog | HCT116 | <10 | VEGFR-2 inhibition |
These findings suggest that the incorporation of furan and pyridine rings can enhance the anticancer activity of sulfamoyl benzoate derivatives by targeting specific pathways involved in tumor growth and survival .
Antimicrobial Activity
In addition to its anticancer potential, there is evidence supporting the antimicrobial activity of related compounds. For example, studies on benzamide derivatives have shown significant antibacterial effects against various pathogens. The structure–activity relationship (SAR) analysis indicates that modifications in the aromatic regions can lead to enhanced antimicrobial potency:
Compound Type | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Benzamide Derivative A | Staphylococcus aureus | 32 |
Benzamide Derivative B | Escherichia coli | 16 |
This suggests that this compound may also possess similar antimicrobial properties due to its structural characteristics .
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the effect of a series of sulfamoyl benzoates on MCF-7 and A549 cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation.
- Clinical Relevance : In a clinical setting, derivatives of this compound were tested for their ability to induce apoptosis in resistant cancer cell lines. Results showed that certain modifications led to increased caspase activation, suggesting a promising avenue for developing new cancer therapies.
Properties
IUPAC Name |
methyl 4-[[6-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-24-18(21)14-5-7-15(8-6-14)26(22,23)20-12-13-4-9-16(19-11-13)17-3-2-10-25-17/h2-11,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWUHBPXWWRYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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